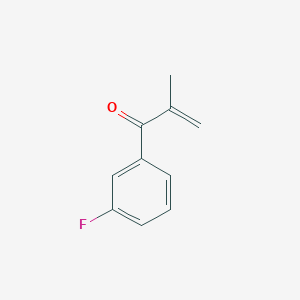
1-(3-Fluorophenyl)-2-methyl-2-propenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluorophenyl)-2-methyl-2-propenone is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a propenone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorophenyl)-2-methyl-2-propenone typically involves the reaction of 3-fluorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired propenone compound.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Fluorophenyl)-2-methyl-2-propenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propenone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 3-fluorobenzoic acid or 3-fluoroacetophenone.
Reduction: Formation of 1-(3-fluorophenyl)-2-methylpropan-2-ol.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(3-Fluorophenyl)-2-methyl-2-propenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(3-Fluorophenyl)-2-methyl-2-propenone exerts its effects involves interactions with various molecular targets. The propenone group can act as an electrophile, reacting with nucleophiles in biological systems. The fluorine atom enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
- 1-(4-Fluorophenyl)-2-methyl-2-propenone
- 1-(2-Fluorophenyl)-2-methyl-2-propenone
- 1-(3-Chlorophenyl)-2-methyl-2-propenone
Uniqueness: 1-(3-Fluorophenyl)-2-methyl-2-propenone is unique due to the specific positioning of the fluorine atom on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for further research.
Propiedades
Fórmula molecular |
C10H9FO |
|---|---|
Peso molecular |
164.18 g/mol |
Nombre IUPAC |
1-(3-fluorophenyl)-2-methylprop-2-en-1-one |
InChI |
InChI=1S/C10H9FO/c1-7(2)10(12)8-4-3-5-9(11)6-8/h3-6H,1H2,2H3 |
Clave InChI |
MOTPSUDLHGZOQW-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)C1=CC(=CC=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S,3R,4S,5R)-3,4,5,6-tetrakis(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B13706568.png)
![N-[[6-(7-Chloro-2-thieno[3,2-b]pyridyl)-3-pyridyl]methyl]-2-methoxyethanamine](/img/structure/B13706571.png)
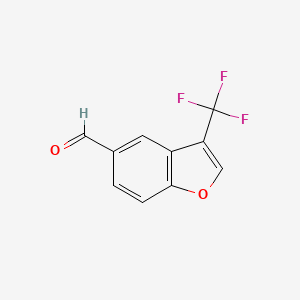
![2,2-Difluoronaphtho[2,3-d][1,3]dioxole](/img/structure/B13706581.png)


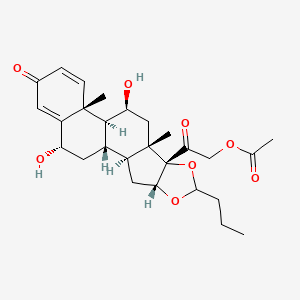
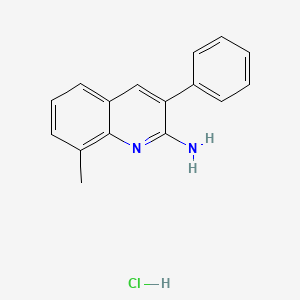

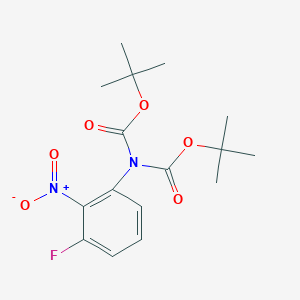
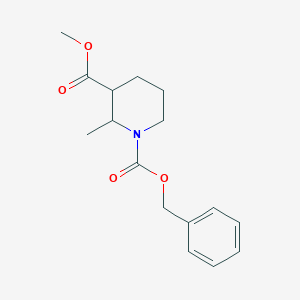
![1-[2-(Trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13706632.png)


